molecular formula C15H19BO4 B6238862 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1421659-47-3

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B6238862
CAS No.: 1421659-47-3
M. Wt: 274.1
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the borylation of aromatic compounds. One common method involves the reaction of a suitable precursor with a boronic acid derivative under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions involving this compound can lead to the formation of various products, including derivatives with different functional groups and structural modifications.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and the development of new pharmaceuticals.

Medicine: It is used in the synthesis of drug candidates and in the development of diagnostic tools.

Industry: In the chemical industry, this compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the Suzuki-Miyaura cross-coupling reaction, the boronic acid derivative acts as a nucleophile, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific structural features and its utility in various chemical reactions, particularly in cross-coupling reactions.

Properties

CAS No.

1421659-47-3

Molecular Formula

C15H19BO4

Molecular Weight

274.1

Purity

95

Origin of Product

United States

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